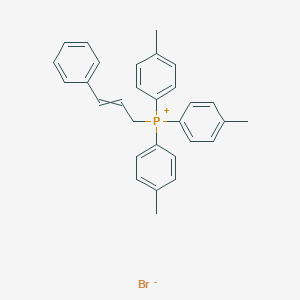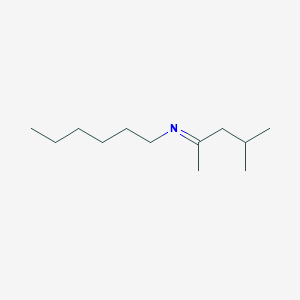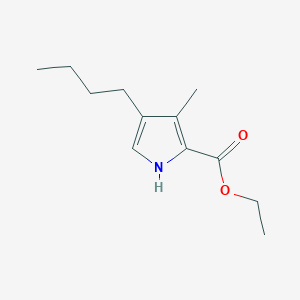![molecular formula C22H43NO4 B14268893 11-{[(Decyloxy)carbonyl]amino}undecanoic acid CAS No. 133942-50-4](/img/structure/B14268893.png)
11-{[(Decyloxy)carbonyl]amino}undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-{[(Decyloxy)carbonyl]amino}undecanoic acid is an organic compound that belongs to the class of fatty acids and amines. This compound is characterized by its long carbon chain and the presence of both amine and carboxylic acid functional groups. It is a white solid at room temperature and is known for its applications in various fields, including polymer synthesis and biomedical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[(Decyloxy)carbonyl]amino}undecanoic acid typically involves multiple steps:
Transesterification of Castor Oil: Castor oil is transesterified with methanol in the presence of sodium methoxide to produce methyl ricinoleate.
Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is then pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis of Methyl Undecenoate: The methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: Finally, 11-bromoundecanoic acid is reacted with decylamine to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
11-{[(Decyloxy)carbonyl]amino}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces amides or other substituted derivatives.
科学研究应用
11-{[(Decyloxy)carbonyl]amino}undecanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 11-{[(Decyloxy)carbonyl]amino}undecanoic acid involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound can integrate into lipid bilayers, affecting membrane fluidity and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in lipid metabolism, thereby modulating biological processes.
Drug Delivery: As a component of lipid-based drug delivery systems, it facilitates the transport of therapeutic agents across cell membranes.
相似化合物的比较
11-{[(Decyloxy)carbonyl]amino}undecanoic acid can be compared with other similar compounds such as:
11-Aminoundecanoic Acid: A precursor to Nylon-11, used in polymer synthesis.
10-Undecenoic Acid: Used in the production of specialty chemicals and as a precursor for other derivatives.
Uniqueness
The presence of both amine and carboxylic acid functional groups in this compound makes it a versatile compound for various chemical reactions and applications
属性
CAS 编号 |
133942-50-4 |
|---|---|
分子式 |
C22H43NO4 |
分子量 |
385.6 g/mol |
IUPAC 名称 |
11-(decoxycarbonylamino)undecanoic acid |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-5-6-11-14-17-20-27-22(26)23-19-16-13-10-8-7-9-12-15-18-21(24)25/h2-20H2,1H3,(H,23,26)(H,24,25) |
InChI 键 |
PEOYADAVPYFRNA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)NCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


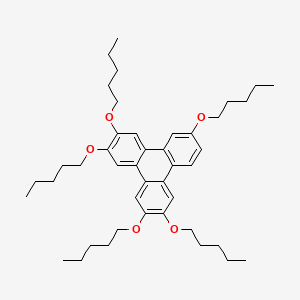
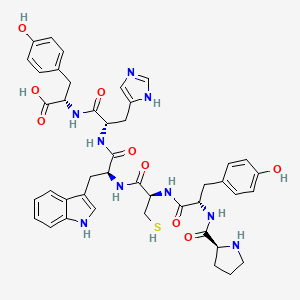

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
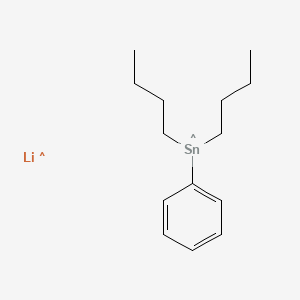
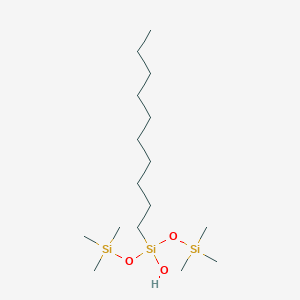
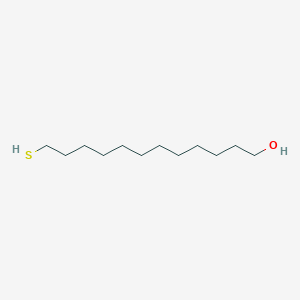
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
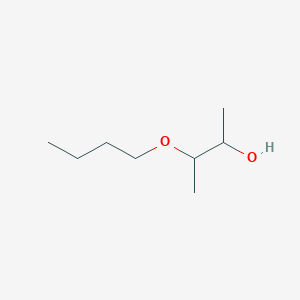
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
